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Compound of Interest

Compound Name: 4-Chloroquinoline-8-carbaldehyde
CAS No.: 1781473-10-6
Cat. No.: B1459359

Get Quote

Executive Summary

4-Chloro-8-formylquinoline (C10HsCINO, MW 191.[1][2]01) is a critical scaffold in the synthesis
of hydrazone-based metallo-pharmaceuticals and antimicrobial agents. Its dual functionality—
the electrophilic 4-chloro group and the 8-formyl moiety—makes it a versatile but reactive
intermediate.

Accurate characterization requires distinguishing this compound from common synthetic
byproducts (e.g., des-chloro analogs or oxidized carboxylic acids).[1][2] This guide compares
the fragmentation dynamics under Electron Impact (EI) and Electrospray lonization (ESI),
providing a definitive spectral fingerprint for structural validation.[2]

Key Identification Metrics
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Feature

Metric

Diagnostic Value

Monoisotopic Mass

191.01 Da

Baseline identification.[1]

Isotope Pattern

3:1 (35CI:¥7Cl)

Confirms presence of one

chlorine atom.[1]

Base Peak (El)

m/z 191 or 162

Stability of the aromatic core

vs. formyl loss.

Key Neutral Loss

29 Da (CHO) / 28 Da (CO)

Confirms the aldehyde
functionality.[2][3]

Experimental Methodology & Protocols

To ensure reproducible fragmentation data, the following protocols are recommended. These

methods are self-validating through the observation of the characteristic chlorine isotope

cluster.

Protocol A: GC-MS (Electron Impact)

Best for: Structural elucidation and fingerprinting.[2]

Scan Range: m/z 40-400.

Inlet: Splitless mode at 250°C.

lonization: 70 eV electron energy.[1][4]

Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).[1]

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 pm film).[1]

Validation Check: Verify the intensity ratio of m/z 191 to 193 is approximately 3:1.

Protocol B: LC-MS/MS (Electrospray lonization)

Best for: Trace detection and impurity profiling in polar matrices.[2]

o Sample Prep: Dissolve 0.1 mg in 1 mL Acetonitrile/Water (50:50) with 0.1% Formic Acid.[1]
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Flow Rate: 0.3 mL/min.

Source: ESI Positive Mode (+).

Collision Energy (CID): Ramp 10-40 eV to generate a breakdown curve.

Validation Check: Observation of the [M+H]* doublet at m/z 192/194.

Fragmentation Analysis: The "Molecular Blueprint"
Electron Impact (El) Fragmentation Pathway

Under hard ionization (70 eV), the molecule forms a radical cation (

).[2] The fragmentation is driven by the stability of the quinoline ring and the lability of the formyl
substituent.

e Molecular lon (

, m/z 191): Generally intense due to the aromatic stability.[3]

e Primary Loss (Aldehyde Cleavage):

o -Cleavage: Loss of a hydrogen radical (H[1]*) yields the acylium ion at m/z 190.[1]

o Decarbonylation: Subsequent loss of CO (28 Da) from the acylium ion (or direct loss of
CHOI2]e from

) generates the 4-chloroquinolinyl cation (m/z 162).[2] This is often a major peak.[1]
e Secondary Loss (Halogen Elimination):

o The fragment at m/z 162 loses the chlorine radical (Cls) or HCI to form the quinolinyl cation
(m/z 127) or dehydro-quinolinyl ion (m/z 126).[2]

e Ring Degradation:

o Typical of quinolines, the loss of HCN (27 Da) occurs from the pyridine ring, shifting m/z
127
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m/z 100.[2]

Electrospray lonization (ESI) Fragmentation Pathway

In ESI(+), the species exists as the protonated pseudomolecular ion
[21[5]
e Precursor (
, m/z 192): The proton likely localizes on the quinoline nitrogen or the formyl oxygen.[2]
e Collision Induced Dissociation (CID):

o Loss of CO/H20: Depending on the collision energy, loss of CO (28 Da) is observed,
leading to m/z 164 (protonated 4-chloroquinoline).[2]

o Loss of HCI: A distinct neutral loss of HCI (36/38 Da) may occur, yielding m/z 156 (8-
formylquinolinyl cation), though this is less favored than CO loss.[2]

Visualizing the Fragmentation Logic

The following diagram maps the causal relationships in the fragmentation cascade.
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Figure 1: Proposed Electron Impact (El) fragmentation pathway for 4-chloro-8-formylquinoline.

Comparative Performance: Product vs. Alternatives

When validating 4-chloro-8-formylquinoline, it is essential to compare its spectral signature
against its likely structural analogs (impurities or starting materials).[1][2]

Table 1: Spectral Differentiation Matrix
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Key MS Difference Diagnostic Peaks

Compound Structure
(vs. Target) (m/z)
4-Chloro-8- 3:1 Cl Isotope + CHO
o Target 191, 162, 127
formylquinoline loss

o Mass shift (-28 Da).[1]
4-Chloroquinoline Analog (No CHO) 163, 128
[2] No CO loss.

o No 3:1 isotope
8-Formylquinoline Analog (No CI) 157,128
pattern.[1][2]

4-Hydroxy-8- ) Mass shift (-18 Da vs
o Hydrolysis Product 173, 145
formylquinoline CI).[1] Loss of CO.

Why This Matters:

o Synthesis Monitoring: If the m/z 163 peak appears, it indicates deformylation (loss of the
aldehyde group) during the reaction.

o Purity Check: If the m/z 173 peak appears, it indicates hydrolysis of the chlorine atom
(replacement by OH), a common side reaction in aqueous workups.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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